molecular formula C19H13ClN2O2 B2610137 4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone CAS No. 338785-55-0

4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone

Cat. No.: B2610137
CAS No.: 338785-55-0
M. Wt: 336.78
InChI Key: QPCBIBMHGMBTEM-UHFFFAOYSA-N
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Description

4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone is a complex organic compound with a molecular formula of C19H13ClN2O2 . This compound is characterized by its unique structure, which includes a phthalazinone core substituted with a furyl and chlorophenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with phthalic anhydride under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone undergoes various chemical reactions, including:

Scientific Research Applications

4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[[5-(3-chlorophenyl)furan-2-yl]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c20-13-5-3-4-12(10-13)18-9-8-14(24-18)11-17-15-6-1-2-7-16(15)19(23)22-21-17/h1-10H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCBIBMHGMBTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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